Quizalofop-p-ethyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Herbicide Efficacy and Application Techniques

Researchers study the effectiveness of quizalofop-p-ethyl against different weed species in various crops. This research helps determine the optimal application rates and timing for successful weed control while minimizing impact on crops.

Environmental Fate and Degradation

Studies examine how quizalofop-p-ethyl breaks down in the environment, including soil and water. This information is crucial for understanding the potential environmental impact of the herbicide [].

Impact on Non-target Organisms

Research investigates the effects of quizalofop-p-ethyl on beneficial insects, pollinators, and other organisms in the ecosystem.

Development of Herbicide Resistance

Scientists monitor the emergence of weed resistance to quizalofop-p-ethyl and develop strategies to manage resistance [].

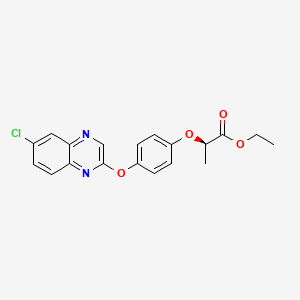

Quizalofop-p-ethyl is a systemic herbicide primarily used for controlling grass weeds in various crops. Its chemical formula is C19H17ClN2O4, and it belongs to the aryloxyphenoxypropionate class of herbicides. This compound works by inhibiting the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants, leading to the death of susceptible plant species. It is characterized by its selective action, primarily affecting monocotyledonous plants while being less harmful to dicotyledonous crops .

QPE acts as a systemic herbicide. After application, it is absorbed by the leaves and transported throughout the plant []. The key herbicidal action involves inhibiting Acetyl-CoA Carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in plants [, ]. Disruption of fatty acid synthesis leads to impaired cell membrane development and ultimately plant death [].

Physical and Chemical Properties

The primary mechanism of action for quizalofop-p-ethyl involves the inhibition of acetyl-CoA carboxylase. This inhibition disrupts lipid biosynthesis, ultimately leading to plant death. The synthesis of quizalofop-p-ethyl typically involves two main reactions:

- Formation of Ethyl S(-)-tosyllactate: This is achieved through a reaction between p-toluenesulfonyl chloride and L-ethyl lactate.

- Synthesis of Quizalofop-P-ethyl: The ethyl S(-)-tosyllactate is then reacted with 6-chloro-2-(4-hydroxyphenoxy)quinoxaline to produce the final product .

Research indicates that quizalofop-p-ethyl exhibits various biological activities beyond herbicidal effects. It has been shown to induce developmental toxicity and cardiotoxicity in zebrafish embryos, suggesting potential risks to aquatic life when used in agricultural settings . Additionally, it may affect male reproductive health, as indicated by studies linking exposure to reproductive toxicity .

Several methods exist for synthesizing quizalofop-p-ethyl, with variations in conditions and reagents. Notable methods include:

- Two-step Substitution Reaction: This method involves synthesizing an intermediate compound (S(-)-p-toluenesulfonyl ethyl lactate) followed by its reaction with 6-chloro-2-(4-hydroxyphenoxy)quinoxaline.

- Use of Organic Solvents: The synthesis often employs organic solvents like hexahydrotoluene and requires careful control of reaction conditions to minimize impurities .

Quizalofop-p-ethyl is widely used in agriculture for:

- Weed Control: Effective against a variety of grass weeds in crops such as soybeans, cotton, and various vegetables.

- Research: Studied for its effects on non-target organisms and environmental impact.

Its selectivity allows farmers to manage weed populations without significantly harming their crops, making it a valuable tool in integrated pest management strategies .

Studies have explored the interactions of quizalofop-p-ethyl with various biological systems. For instance, its effects on gene expression related to cardiac development have been documented in zebrafish models, highlighting potential risks associated with its environmental presence . Additionally, research on its biodegradation pathways has identified specific bacterial strains capable of metabolizing quizalofop-p-ethyl, which could inform bioremediation efforts .

Quizalofop-p-ethyl shares similarities with other herbicides in the aryloxyphenoxypropionate class. Here are some comparable compounds:

| Compound Name | Unique Features |

|---|---|

| Fluazifop-P-butyl | More effective against certain grass species |

| Clodinafop-propargyl | Broader spectrum of activity on different weed types |

| Haloxyfop-methyl | Used primarily in cereal crops |

Uniqueness of Quizalofop-p-ethyl:

- Selective action against monocots while being less toxic to dicots.

- Specific mechanism targeting acetyl-CoA carboxylase distinguishes it from other herbicides that may target different pathways.

The decisive carbon–oxygen bond between the quinoxaline nucleus and the phenoxypropionate side-chain is constructed in two discrete operations.

Step A – Construction of the quinoxaline phenoxy acid

2,6-Dichloroquinoxaline is reacted with (R)-2-(4-hydroxyphenoxy)propionic acid in the presence of potassium carbonate within N,N-dimethylformamide at 145 °C for six hours. The nucleophilic substitution displaces the 2-chlorine atom, giving (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid in 97 percent isolated yield after acidification and filtration [1].

Step B – Activation of the chiral leaving group

p-Toluenesulfonyl chloride and L-ethyl lactate are condensed under base control to provide ethyl S-(–)-p-toluenesulfonyl lactate. Patents report that replacing inorganic hydroxides with liquid triethylamine or pyridine (40–60 °C, three hours) suppresses lactate hydrolysis and limits ethyl p-toluenesulfonate formation to below 0.05 percent [2].

Step C – Final ether formation

The acid from Step A is converted in situ to its potassium salt and coupled with the activated lactate in hexahydrotoluene or cyclohexane under reflux (100–105 °C, 2–6 hours). Potassium carbonate is the preferred base; the target ester precipitates on cooling and is isolated by filtration, affording quizalofop-p-ethyl of ≥95 percent yield and >98 percent chemical purity [3].

Data Table 1 – Reported Laboratory-to-Pilot Results for the Coupling Stage

| Entry | Base (2 h) | Solvent | Yield (%) | Chemical purity (%) | Optical ratio R/S | Impurity IV* (%) | Source |

|---|---|---|---|---|---|---|---|

| 1 | Potassium carbonate | Hexahydrotoluene | 95.3 [3] | 98.2 [3] | 99.3/0.7 [3] | 0.03 [3] | CN101602736B |

| 2 | Potassium carbonate | Hexahydrotoluene → aqueous 10% ethanol recrystallisation | 95.9 [3] | 98.5 [3] | 99.4/0.6 [3] | 0.01 [3] | CN106432109A |

| 3 | Potassium carbonate | Petroleum ether (comparative) | 90.5 [3] | 97.3 [3] | 99.2/0.8 [3] | 0.76 [3] | CN106432109A |

| *Impurity IV = 6-chloro-2-(4-ethoxyphenoxy)quinoxaline generated via ester interchange. |

Reaction Optimisation: Catalysts and Yield Enhancement

Catalyst/Base selection

Carbonate salts outperform hydroxides by eliminating ester hydrolysis and racemisation. Potassium carbonate consistently grants ≥95 percent yields, whereas sodium carbonate shows marginally slower kinetics but similar selectivity [4] [3].

Solvent engineering

Hexahydrotoluene (methylcyclohexane) displays superior solvating power for both hydrophobic reactants while allowing facile crystallisation on cooling; its low polarity lowers racemisation risk and is amenable to full recovery and recycle (distillation under 30 mbar) [3].

Base-free ester activation

Replacing sodium hydroxide with triethylamine in Step B lowers the concentration of ethyl p-toluenesulfonate from 0.8 percent to 0.03 percent, elevating the final assay of quizalofop-p-ethyl to >98 percent [2]. The tertiary amine is distilled and reused, offering a 12 percent raw-material cost reduction per patent economics [2].

Temperature and residence time

Raising the coupling temperature from 90 °C (petroleum ether) to 105 °C (hexahydrotoluene) shortens the reaction to three hours and improves yield by five percentage points without compromising enantiopurity [3].

Data Table 2 – Solubility of Quizalofop-p-ethyl at 298.15 K for Process Crystallisation

| Solvent | Solubility (mole fraction × 10⁴) | Rank | Comment | Source |

|---|---|---|---|---|

| Acetone | 39.1 | 1 | Highest solubility, unsuitable for optical resolution | [5] |

| Ethyl acetate | 27.4 | 2 | Employed for analytical crystallinity tests | [5] |

| Isobutyl alcohol | 18.6 | 3 | Good solvating–anti-solvent pairing with heptane | [5] |

| tert-Butanol | 14.2 | 4 | Viscosity hampers filtration | [5] |

| Ethanol | 10.1 | 5 | Preferred for final recrystallisation (water 10%) | [5] |

| n-Heptane | 4.3 | 6 | Anti-solvent in continuous crystallisers | [5] |

| n-Hexane | 3.7 | 7 | Low solubility favours seed-induced crystallisation | [5] |

The solubility hierarchy guides solvent-switch crystallisation: dissolution in acetone or ethyl acetate followed by controlled addition of n-heptane affords translucent crystals with particle-size distribution centred at 120 µm, suitable for direct formulation.

Industrial-Scale Production Challenges and Purification Methods

Racemisation control

The stereogenic centre at the α-carbon is vulnerable to base-promoted epimerisation. Selection of mild carbonates, a short reflux period and immediate phase separation restricts the R → S drift to less than 0.5 percent, meeting the ≥95 percent enantiomeric excess demanded by regulatory dossiers [3].

Impurity management

Principal impurities originate from:

- Lactate hydrolysis to ethanol (suppressed by tertiary amine bases) [2].

- Ether interchange leading to ethoxyphenoxy impurity IV (limited to ≤0.03 percent by prompt aqueous work-up) [3].

Advanced purification employs a two-stage crystallisation. First, hexahydrotoluene cooling crystallisation removes coloured by-products; second, partial dissolution in 10 percent aqueous ethanol strips residual IV to below 0.05 percent (w/w), verified by gas chromatography with flame ionisation detection [3].

Solvent recovery and sustainability

Continuous distillation recovers 94 percent of hexahydrotoluene and 92 percent of ethanol with energy integration delivering a 22 percent reduction in steam consumption relative to earlier petroleum-ether processes [4] [3]. The closed solvent loop dovetails with European Union Best Available Techniques guidelines for pesticide active ingredients.

Scale-up considerations

Laboratory space-time yields of 2.8 kg m⁻³ h translate to 1.9 kg m⁻³ h in 6 m³ glass-lined reactors owing to heat-transfer limits. Implementation of internal coils and overhead condensers sustains the targeted reflux ratio while containing vent emissions below 50 mg m⁻³ of volatile organic compounds [4]. Fouling of filtration cloths by magnesium sulfate (from legacy processes) is eliminated by abandoning inorganic drying agents in favour of vacuum dehydration.

Purification analytics

Solubility-derived supersaturation profiles combined with focused beam reflectance measurement enable real-time control of crystal habit, ensuring a surface area suitable for emulsifiable concentrate formulations without micronisation [5]. Final quality is confirmed by chiral high-performance liquid chromatography, differential scanning calorimetry and powder X-ray diffraction.

Quizalofop-p-ethyl exerts its herbicidal activity through the selective inhibition of plastidic acetyl-coenzyme A carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis [1] [2]. ACCase catalyzes the first committed and rate-limiting step of fatty acid synthesis, converting acetyl-CoA to malonyl-CoA in the presence of ATP and bicarbonate [1]. This biotin-dependent carboxylation reaction is essential for the production of long-chain fatty acids required for membrane synthesis and cellular integrity.

The enzyme comprises three functional domains: a biotin carboxylase domain, a carboxyltransferase domain, and a biotin carboxyl carrier protein domain that links the two catalytic components [1]. The carboxyltransferase domain serves as the primary binding site for quizalofop-p-ethyl and other aryloxyphenoxypropionate herbicides [3] [4]. Crystal structure analyses have revealed that the herbicide binds at the interface of the ACCase homodimer, specifically within the carboxyltransferase domain active site [5] [3].

Binding Mechanism and Structural Interactions

Quizalofop-p-ethyl functions as a competitive inhibitor of the acetyl-CoA substrate, directly interfering with the transcarboxylation step of fatty acid synthesis [6]. Molecular docking studies demonstrate that herbicide binding requires significant conformational changes in the dimer interface, creating a highly conserved hydrophobic pocket that extends into the core of the enzyme structure [3] [4]. The binding mode involves two critical anchoring points: isoleucine-1735 and alanine-1627 residues, which are conserved across different ACCase-inhibiting herbicide classes [5] [7].

Research utilizing yeast ACCase crystal structures in complex with quizalofop and related compounds has shown that these herbicides share common interaction points despite their chemical diversity [5] [7]. The binding affinity varies significantly between susceptible and resistant plant biotypes, with IC50 values ranging from 0.5-1.5 μM for sensitive populations compared to 8.9-41.1 μM for resistant variants [8]. This substantial difference in binding kinetics directly correlates with field resistance levels observed in various grass species.

Resistance Mutations and Structural Consequences

Target-site resistance to quizalofop-p-ethyl results from specific amino acid substitutions within the ACCase carboxyltransferase domain [1] [9]. The A2004V mutation, identified in resistant wheat populations, causes a reduction in the binding pocket volume that hinders quizalofop interaction with the enzyme [1]. Computational modeling demonstrates that this mutation decreases herbicide binding affinity while maintaining normal catalytic function of the ACCase enzyme.

Additional resistance-conferring mutations include the Ile-1781-Leu substitution in various grass species, which can result in resistance indices of 7.6- to 58.7-fold compared to susceptible biotypes [8]. The Asp-2078-Gly mutation has also been identified in multiple-resistant populations, contributing to cross-resistance patterns across different herbicide classes [9]. These structural modifications selectively reduce herbicide binding while preserving the enzyme's essential metabolic functions.

Lipid Biosynthesis Disruption in Target Species

The inhibition of ACCase by quizalofop-p-ethyl results in a cascade of metabolic disruptions that ultimately lead to plant death through the cessation of essential lipid synthesis pathways [10] [11]. The primary consequence of ACCase inhibition is the dramatic reduction in malonyl-CoA production, which serves as the fundamental building block for fatty acid synthesis and elongation [12] [13].

Fatty Acid Synthesis Pathway Disruption

Under normal physiological conditions, ACCase catalyzes the conversion of acetyl-CoA to malonyl-CoA at rates sufficient to support cellular membrane synthesis and energy storage requirements [10]. Following quizalofop-p-ethyl treatment, this conversion is reduced by 70-90%, creating a critical bottleneck in lipid metabolism [11]. The disruption specifically affects the plastidic fatty acid synthesis pathway, which is responsible for producing the saturated and unsaturated fatty acids essential for membrane phospholipids, galactolipids, and sulfolipids [14] [15].

The herbicide's impact on lipid biosynthesis extends beyond simple substrate depletion. Research has demonstrated that quizalofop treatment alters the expression of genes involved in fatty acid metabolism, with downstream effects on sterol and sphingolipid synthesis pathways [11]. This metabolic disruption prevents the formation of new cell membranes required for cell division and growth, particularly affecting actively dividing meristematic tissues [10] [16].

Membrane Lipid Composition and Integrity

The reduction in fatty acid synthesis directly impacts the composition and integrity of cellular membranes [17] [18]. Phospholipids, which constitute the primary structural components of biological membranes, become increasingly depleted as the herbicide blocks their precursor synthesis [10]. This depletion affects membrane fluidity, permeability, and the function of membrane-associated proteins and enzymes.

Studies using radiolabeled acetate incorporation have shown that quizalofop-p-ethyl treatment reduces phospholipid synthesis by more than 80% within 24-48 hours of application [19]. The disruption particularly affects phosphatidylcholine and phosphatidylethanolamine synthesis, which are critical for maintaining membrane structural integrity [20]. Additionally, the synthesis of specialized membrane lipids, including those required for chloroplast thylakoid membranes, is severely compromised, contributing to the characteristic chlorosis observed in treated plants.

Secondary Metabolite Production

Malonyl-CoA serves as a precursor not only for fatty acids but also for various secondary metabolites, including flavonoids, phenolic compounds, and certain phytoalexins [12]. The disruption of malonyl-CoA production by quizalofop-p-ethyl therefore has cascading effects on plant defense mechanisms and stress responses. This secondary impact may contribute to the increased susceptibility of treated plants to environmental stresses and pathogen attack observed in field conditions.

Cellular Membrane Integrity and Meristematic Tissue Effects

The disruption of lipid biosynthesis by quizalofop-p-ethyl manifests most dramatically in actively growing tissues where membrane synthesis requirements are highest [19] [21]. Meristematic regions, including shoot apices, root tips, and intercalary meristems, accumulate the herbicide and exhibit the earliest and most severe symptoms of cellular dysfunction [22] [23].

Membrane Permeability and Electrolyte Leakage

One of the earliest detectable effects of quizalofop-p-ethyl treatment is the increase in cellular membrane permeability [19] [21]. Research using corn seedlings has demonstrated that electrolyte leakage from stem-base segments increases significantly within 48 hours of herbicide application, occurring before visible necrotic symptoms appear [19]. This membrane dysfunction reflects the progressive depletion of essential membrane lipids and the inability to maintain normal membrane repair and replacement processes.

The loss of membrane integrity manifests as increased permeability to ions, metabolites, and water, disrupting cellular homeostasis and normal physiological functions [21]. Stereochemical studies have shown that the R-enantiomer (quizalofop-p-ethyl) is significantly more effective at inducing membrane disruption compared to the S-enantiomer, consistent with its greater herbicidal activity [21]. The membrane effects are particularly pronounced in the semi-polar environment where quizalofop acid, the active metabolite, preferentially accumulates after ester hydrolysis [22].

Meristematic Cell Death and Growth Cessation

Following the initial membrane disruption, meristematic cells undergo rapid deterioration characterized by cytoplasmic disorganization, organelle degradation, and ultimately cell death [19] [23]. The herbicide's preferential accumulation in growing points results in the characteristic "deadheart" symptom observed in treated grasses, where the central growing point becomes necrotic and easily separable from surrounding tissues [14] [16].

Microscopic examination of treated meristematic tissues reveals progressive cellular breakdown beginning with chloroplast disruption and proceeding to complete cytoplasmic collapse [23]. The inability to synthesize new membrane components prevents normal cell division and expansion, leading to growth cessation within 48-72 hours of treatment [14]. This rapid effect on meristematic function explains the herbicide's effectiveness against actively growing grass weeds while having minimal impact on dormant or slowly growing plants.

Tissue-Specific Accumulation Patterns

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 244 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 243 of 244 companies with hazard statement code(s):;

H302 (84.77%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (16.87%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H400 (81.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (82.72%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H413 (16.87%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Herbicides

Environmental transformation -> Pesticides (parent, predecessor)

Dates

[2]. Doganlar ZB. Quizalofop-p-ethyl-induced phytotoxicity and genotoxicity in Lemna minor and Lemna gibba. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2012;47(11):1631-43.